2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid
Overview
Description
2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid is an organic compound with the molecular formula C9H9BrN2O4 It is a derivative of glycine, where the amino group is substituted with a 5-bromo-2-nitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid typically involves the following steps:
Nitration: The starting material, 5-bromo-2-nitroaniline, is synthesized by nitrating 5-bromoaniline using a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The nitroaniline derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Glycine: The methylated product is coupled with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-[(5-Amino-2-nitrophenyl)(methyl)amino]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitroaniline: A precursor in the synthesis of 2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid.
2-Amino-5-bromobenzoic acid: Another brominated aromatic compound with different functional groups.
5-Bromo-2-nitroanisole: A structurally similar compound with a methoxy group instead of an amino acid derivative.
Uniqueness
This compound is unique due to its combination of a brominated aromatic ring, a nitro group, and an amino acid derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-(5-bromo-N-methyl-2-nitroanilino)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-11(5-9(13)14)8-4-6(10)2-3-7(8)12(15)16/h2-4H,5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFORJLZSRAFPSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269238 | |
Record name | N-(5-Bromo-2-nitrophenyl)-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305790-78-7 | |
Record name | N-(5-Bromo-2-nitrophenyl)-N-methylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305790-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Bromo-2-nitrophenyl)-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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